N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 488744-47-4
VCID: VC21482934
InChI: InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33)
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N
Molecular Formula: C26H26F3N3O2S
Molecular Weight: 501.6g/mol

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 488744-47-4

Cat. No.: VC21482934

Molecular Formula: C26H26F3N3O2S

Molecular Weight: 501.6g/mol

* For research use only. Not for human or veterinary use.

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 488744-47-4

Specification

CAS No. 488744-47-4
Molecular Formula C26H26F3N3O2S
Molecular Weight 501.6g/mol
IUPAC Name N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33)
Standard InChI Key KVFZPZXXFQCFHV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N

Introduction

The compound N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule featuring a thieno[2,3-b]pyridine core, which is substituted with several functional groups including an adamantyl group, a methoxyphenyl group, and a trifluoromethyl group. This compound is part of a broader class of molecules that have garnered interest due to their potential biological activities.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the adamantyl, methoxyphenyl, and trifluoromethyl groups. Transition metal-catalyzed cross-coupling reactions are commonly used for the introduction of aryl groups .

Biological Activities

While specific biological activities of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide are not detailed in the search results, compounds with similar structures often exhibit antiproliferative or other pharmacological activities. For example, adamantane derivatives have shown potential in cancer treatment .

Related Compounds and Their Activities

  • 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has a similar structure but lacks the "N-" prefix, indicating a different attachment point for the adamantyl group .

  • 4-(1-Adamantyl)phenylalkylamines: These compounds have shown antiproliferative activity, highlighting the importance of adamantane substitution in enhancing biological activity .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideC26H26F3N3O2S501.56 g/molNot specified
4-(1-Adamantyl)phenylalkylaminesVariesVariesAntiproliferative
N-(1-adamantyl)-6-(6-methoxypyridin-3-yl)-4-oxo-1-pentylquinoline-3-carboxamideC31H37N3O3499.6 g/molNot specified

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